molecular formula C16H22BF3O3 B14020921 2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14020921
M. Wt: 330.2 g/mol
InChI Key: JCQKOXITSNZMLZ-UHFFFAOYSA-N
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Description

2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropoxy-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in Suzuki–Miyaura coupling reactions. Its trifluoromethyl group enhances its electron-withdrawing properties, making it highly effective in forming carbon-carbon bonds under mild conditions .

Properties

Molecular Formula

C16H22BF3O3

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-11(16(18,19)20)7-12(9-13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3

InChI Key

JCQKOXITSNZMLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C(F)(F)F

Origin of Product

United States

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